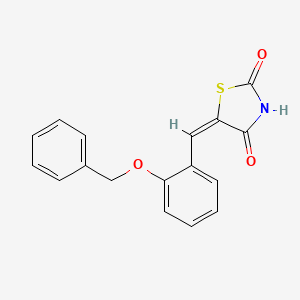![molecular formula C17H15NOS B11669835 (2Z)-2-[1-(benzylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11669835.png)
(2Z)-2-[1-(benzylamino)ethylidene]-1-benzothiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[1-(BENZYLAMINO)ETHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzylamino group attached to an ethylidene moiety, which is further connected to a dihydrobenzothiophenone structure. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[1-(BENZYLAMINO)ETHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the following steps:
Formation of the Benzylamino Intermediate: This step involves the reaction of benzylamine with an appropriate aldehyde or ketone to form the benzylamino intermediate.
Cyclization: The benzylamino intermediate undergoes cyclization with a suitable thiophene derivative under acidic or basic conditions to form the dihydrobenzothiophenone core.
Ethylidene Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[1-(BENZYLAMINO)ETHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups attached to the benzylamino moiety.
Scientific Research Applications
(2E)-2-[1-(BENZYLAMINO)ETHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[1-(BENZYLAMINO)ETHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[1-(Phenylamino)ethylidene]-2,3-dihydro-1-benzothiophen-3-one
- (2E)-2-[1-(Methylamino)ethylidene]-2,3-dihydro-1-benzothiophen-3-one
- (2E)-2-[1-(Ethylamino)ethylidene]-2,3-dihydro-1-benzothiophen-3-one
Uniqueness
(2E)-2-[1-(BENZYLAMINO)ETHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C17H15NOS |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-(N-benzyl-C-methylcarbonimidoyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C17H15NOS/c1-12(18-11-13-7-3-2-4-8-13)17-16(19)14-9-5-6-10-15(14)20-17/h2-10,19H,11H2,1H3 |
InChI Key |
VNEWZNGZOFMDET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2=C(C3=CC=CC=C3S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11669762.png)
![N-cyclohexyl-5-(3,4-dichlorophenyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11669772.png)
![(2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B11669774.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11669779.png)
![2-methoxy-4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenyl methyl carbonate](/img/structure/B11669783.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11669795.png)

![(5Z)-3-benzyl-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11669811.png)
![4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11669816.png)
![1-[5-methoxy-2-methyl-1-(naphthalen-1-yl)-1H-indol-3-yl]ethanone](/img/structure/B11669828.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B11669830.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11669833.png)

![(5E)-2-anilino-5-[(2,4-dimethylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11669843.png)
